molecular formula C7H5NOS B1384424 Benzo[d]isothiazol-6-ol CAS No. 934180-38-8

Benzo[d]isothiazol-6-ol

Cat. No. B1384424
CAS RN: 934180-38-8
M. Wt: 151.19 g/mol
InChI Key: MIBMCYHOBUOZPK-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-ol is a chemical compound with the molecular formula C7H5NOS . It is used in various fields such as medicinal chemistry and catalysis .


Synthesis Analysis

The synthesis of benzo[d]isothiazoles has been developed intensively, with a wide range of selective transformations involving the isothiazole heterocycle . The most commonly used strategy for preparing benzo[d]isothiazoles employs nitrogen and sulfur pre-functionalized phenyl rings as building blocks . An alternative pathway for the isothiazole ring synthesis uses only a nitrogen-preloaded substrate .


Molecular Structure Analysis

The molecular structure of Benzo[d]isothiazol-6-ol is based on structures generated from information available in ECHA’s databases . The isothiazole scaffold, containing two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship, is present in various biologically active compounds .


Chemical Reactions Analysis

Isothiazoles undergo a wide range of selective transformations, including intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . Isothiazoles can also undergo ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .

Scientific Research Applications

Medicinal Chemistry: Antipsychotic Drugs

Benzo[d]isothiazol-6-ol: serves as a core structure in several antipsychotic drugs such as ziprasidone, lurasidone, perospirone, and tiospirone . These compounds are known for their effectiveness in treating schizophrenia and bipolar disorder by modulating dopamine and serotonin receptors.

Diabetes Treatment: SGLT2 Inhibition

The compound has been identified as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is a target for the treatment of type 2 diabetes . By inhibiting SGLT2, Benzo[d]isothiazol-6-ol derivatives can reduce glucose reabsorption in the kidneys, leading to its excretion and thus lowering blood sugar levels.

Neurodegenerative Diseases: mGlu4 Modulation

Derivatives of Benzo[d]isothiazol-6-ol have been reported as positive allosteric modulators for the metabotropic glutamate receptor 4 (mGlu4) . These modulators are promising as a disease-modifying therapeutic option for Parkinson’s disease, offering a new avenue for treatment.

Anti-inflammatory Applications

Novel derivatives of Benzo[d]isothiazol-6-ol have shown significant anti-inflammatory properties . Compounds with methoxy groups and appended with piperidine and morpholine moieties have demonstrated high inhibition values for COX-1 and COX-2, indicating potential as anti-inflammatory agents.

Catalysis

The unique chemical structure of Benzo[d]isothiazol-6-ol allows it to be used in catalytic processes . Its ability to facilitate various chemical reactions makes it valuable in the synthesis of complex organic compounds.

Synthesis of Biologically Active Compounds

Benzo[d]isothiazol-6-ol: is involved in the synthesis of various biologically active compounds . Its presence in the structure of potent inhibitors of multiple biological targets and pathways underscores its importance in drug development.

Green Chemistry

Advancements in the synthesis of Benzo[d]isothiazol-6-ol derivatives align with the principles of green chemistry . The compound’s synthesis from environmentally benign substrates contributes to sustainable chemical practices.

Future Directions

Benzo[d]isothiazol-6-ol and its derivatives have shown promise in various fields such as medicinal chemistry and catalysis . Future research could focus on exploring its applications in these areas and developing new synthetic methodologies .

properties

IUPAC Name

1,2-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMCYHOBUOZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313885
Record name 1,2-Benzisothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isothiazol-6-ol

CAS RN

934180-38-8
Record name 1,2-Benzisothiazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934180-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzothiazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A method similar to the method described in WO 04/043904 was used. 6-Methoxybenzo[d]isothiazole (450 mg, 2.73 mmol) and pyridine hydrochloride (3.2 g, 27.27 mmol) were heated at 210° C. in a microwave oven for 20 min. The residue was partitioned between water (30 mL) and EtOAc (3×20 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica gel with EtOAc:heptane (1:1, v/v) as eluent to afford benzo[d]isothiazol-6-ol as a white solid (345 mg, 83%).
Quantity
450 mg
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3.2 g
Type
reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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